Ciproxifan maleate
Overview
Description
Ciproxifan maleate is a highly potent and selective histamine H3 receptor antagonist. It is known for its ability to modulate the release of histamine in the brain by blocking the histamine H3 receptor, which is an inhibitory autoreceptor located on histaminergic nerve terminals . This compound has been studied for its potential to promote wakefulness and attentiveness, making it a candidate for treating sleep disorders and cognitive impairments .
Preparation Methods
Ciproxifan maleate can be synthesized through a series of chemical reactions involving cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone and maleic acid . The synthetic route typically involves the following steps:
Formation of the intermediate: The reaction starts with the preparation of cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone.
Reaction with maleic acid: The intermediate is then reacted with maleic acid to form the maleate salt of ciproxifan.
Industrial production methods for this compound are not widely documented, but the process generally involves scaling up the laboratory synthesis with appropriate reaction conditions and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Ciproxifan maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving histamine H3 receptors.
Medicine: Ciproxifan maleate has been proposed as a potential treatment for sleep disorders such as narcolepsy, cognitive impairments, and conditions like Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals targeting histamine H3 receptors.
Mechanism of Action
Ciproxifan maleate exerts its effects by acting as an inverse agonist/antagonist of the histamine H3 receptor . The histamine H3 receptor is an inhibitory autoreceptor that modulates the release of histamine in the brain. By blocking this receptor, this compound increases the release of histamine, which has an excitatory effect on the brain via histamine H1 receptors in the cerebral cortex . This leads to increased wakefulness and attentiveness . Additionally, this compound can block monoamine oxidase A and B enzyme isoforms reversibly in humans and rats .
Comparison with Similar Compounds
Ciproxifan maleate is unique in its high potency and selectivity for the histamine H3 receptor. Similar compounds include:
Thioperamide maleate: Another histamine H3 receptor antagonist with similar applications in neurological research.
Pitolisant hydrochloride: A histamine H3 receptor antagonist used for the treatment of narcolepsy.
Ciproxifan hydrochloride: A different salt form of ciproxifan with similar pharmacological properties.
This compound stands out due to its high species-specific affinity at rodent histamine H3 receptors compared to human receptors, making it a valuable reference compound in rodent models for neurological diseases .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-19-2 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciproxifan maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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